molecular formula C20H19BrN2O2 B15107682 2-(5-bromo-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone

2-(5-bromo-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone

Cat. No.: B15107682
M. Wt: 399.3 g/mol
InChI Key: BAWFNSHPAXIAMK-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone is a synthetic organic compound that features an indole ring substituted with a bromine atom and a morpholine ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with indole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Ethanone Group: The brominated indole can then be reacted with an appropriate acylating agent to introduce the ethanone group.

    Attachment of Morpholine Ring: Finally, the phenylmorpholine moiety can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions could target the ethanone group, converting it to an alcohol.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized indole derivatives.

    Reduction: Reduced ethanone derivatives, such as alcohols.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potentially explored for its pharmacological properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The indole ring could play a role in binding to biological targets, while the morpholine ring might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
  • 2-(5-fluoro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone
  • 2-(5-methyl-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone

Uniqueness

The presence of the bromine atom in 2-(5-bromo-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone may confer unique electronic properties, influencing its reactivity and interactions with biological targets. This could make it more effective in certain applications compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C20H19BrN2O2

Molecular Weight

399.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-(2-phenylmorpholin-4-yl)ethanone

InChI

InChI=1S/C20H19BrN2O2/c21-17-6-7-18-16(12-17)8-9-22(18)14-20(24)23-10-11-25-19(13-23)15-4-2-1-3-5-15/h1-9,12,19H,10-11,13-14H2

InChI Key

BAWFNSHPAXIAMK-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)CN2C=CC3=C2C=CC(=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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